molecular formula C18H23N5O2 B2904640 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097869-19-5

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2904640
CAS No.: 2097869-19-5
M. Wt: 341.415
InChI Key: BEZZOGWGISYWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound incorporates a quinoxaline core, a privileged scaffold in heterocyclic chemistry known for its diverse biological activities. The structure is further functionalized with a 4-methylpiperazine unit via a carboxamide linker, a feature commonly employed to fine-tune the physicochemical properties, solubility, and pharmacokinetic profiles of drug candidates . The methylpiperazine group is a prevalent building block in pharmaceuticals, featured in various therapeutic agents . While the specific biological profile of this exact molecule is a subject of ongoing investigation, its structural components are associated with several high-value research areas. Quinoxaline derivatives have been extensively studied as potent inhibitors of kinases such as Apoptosis Signal-Regulated Kinase 1 (ASK1), a key target in inflammatory and fibrotic diseases like non-alcoholic steatohepatitis (NASH) . Furthermore, structurally related pyrrolo[1,2-a]quinoxaline compounds have been identified as potent and selective activators of Sirtuin 6 (Sirt6) . Sirt6 activation is an emerging strategy for treating various human diseases, including cancer, inflammatory conditions, and infectious diseases; for instance, certain activators have been shown to repress proinflammatory cytokine production and suppress SARS-CoV-2 infection in cellular models . Researchers can utilize this compound as a chemical tool to probe related biological pathways or as a building block for developing novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZOGWGISYWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a pyrrolidine and piperazine moiety. Its structural formula can be represented as follows:

C15H23N5O2\text{C}_{15}\text{H}_{23}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Target Interactions

  • PARP1 Inhibition : Similar derivatives have shown the capacity to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. For instance, compounds structurally related to this compound demonstrated significant inhibition of PARP1 with IC50 values ranging from 18 μM to lower concentrations depending on the specific substitutions on the piperazine moiety .

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to this compound. The following table summarizes findings from various assays:

CompoundCell LineIC50 (μM)Mechanism
5eBreast Cancer18PARP1 Inhibition
5aVarious Cancer Types0.5 - 85.8PARP1 Inhibition at varying concentrations
Quinoxaline DerivativeGlioblastoma<10Induction of apoptosis

These results indicate that modifications to the piperazine and pyrrolidine components can significantly enhance the anticancer properties of quinoxaline derivatives.

Neuroprotective Effects

In addition to anticancer properties, compounds with similar structures have been studied for their neuroprotective effects. For instance, they have been shown to interact with muscarinic receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Case Study 1: Breast Cancer

A study published in PMC demonstrated that a derivative of this compound exhibited moderate efficacy against human breast cancer cells. The compound's ability to inhibit PARP1 was linked to its potential as a therapeutic agent in oncological settings .

Case Study 2: Neurological Disorders

Research focusing on piperazine derivatives indicated that they could inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's disease. This suggests that similar compounds may offer therapeutic benefits in managing cognitive deficits related to neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline and analogous compounds:

Compound Name Core Structure Substituents/Modifications Synthesis Method Biological Activity Reference ID
This compound Quinoxaline Pyrrolidin-3-yloxy linked to 4-methylpiperazine-1-carbonyl Likely involves Buchwald-Hartwig amination or Suzuki coupling (similar to ) Hypothesized: Kinase inhibition or antifungal activity (based on analogs ) N/A
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline Quinoxaline Pyrrolidin-3-yloxy linked to 2,3-dimethoxybenzoyl Not specified; likely aromatic acylation Unknown
1-(4-Phenylpiperazinyl)-4-phenylpyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Piperazinyl group at C1; phenyl groups at C4 Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination Antifungal (Candida albicans inhibition)
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline Pyrrolidin-2-one ring substituted at C3 Green synthesis using POCl3 and diethylmalonate Antimicrobial activity
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile Quinoxaline Piperazinyl-allyl group at C3; carbonitrile at C2 Not specified; likely nucleophilic substitution Unknown

Key Observations:

Structural Variations: The 4-methylpiperazine-1-carbonyl group in the target compound distinguishes it from analogs with benzoyl (e.g., ), allylpiperazinyl (), or pyrrolidinone () substituents. This moiety may improve solubility and pharmacokinetic profiles due to the polar piperazine ring.

Synthetic Routes: The target compound likely shares synthetic strategies with piperazinyl-pyrroloquinoxalines, such as Buchwald-Hartwig amination for piperazine coupling (). Simpler derivatives (e.g., ) employ greener methods, whereas halogenated intermediates (e.g., 3-iodo-pyrroloquinoxaline in ) require transition-metal catalysts.

Biological Activity: Piperazinyl derivatives () show antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes. Pyrrolidinone-containing analogs () display broad-spectrum antimicrobial effects, suggesting that ring saturation and carbonyl groups influence target specificity.

Q & A

Q. What are the recommended synthetic pathways for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution and coupling. For example:

  • Step 1 : React 2-chloroquinoxaline with 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyl-oxy intermediate .
  • Step 2 : Couple the intermediate with 4-methylpiperazine-1-carbonyl chloride using a palladium catalyst (e.g., Pd₂(dba)₃) and ligands like BINAP in anhydrous toluene .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (ethyl acetate/methanol gradients) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., quinoxaline C-H protons at δ 8.0–9.0 ppm) .
  • HRMS : Confirm molecular weight (calculated for C₁₉H₂₄N₆O₃: 408.19 g/mol) .
  • HPLC : Assess purity (>98% for pharmacological assays) using C18 columns and UV detection at 254 nm .

Q. How can researchers screen the compound for initial biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays (IC₅₀ values <10 µM suggest potency) .
  • Antiviral screening : Evaluate HIV reverse transcriptase inhibition via enzymatic assays (e.g., IC₅₀ comparison with efavirenz) .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Case study : If anti-HIV activity (e.g., IC₅₀ = 2 µM ) conflicts with cytotoxicity (CC₅₀ = 50 µM), conduct dose-response assays in primary vs. cancerous cells.
  • Mechanistic studies : Use SPR or ITC to assess binding affinity to targets like RT or topoisomerase II .
  • Structural analogs : Compare with derivatives (e.g., 3-fluoro substitutions) to identify SAR trends .

Q. What computational methods are effective for target identification and binding mode prediction?

  • Molecular docking : Use AutoDock Vina to model interactions with HIV RT (PDB: 1RT2). Focus on π-π stacking with Tyr181 and hydrogen bonds with Lys101 .
  • 3D-QSAR : Build models with CoMFA/CoMSIA to predict activity cliffs and guide lead optimization .
  • MD simulations : Analyze stability of ligand-protein complexes (≥50 ns runs) to validate docking poses .

Q. How can solubility limitations be addressed for in vivo studies?

  • Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the pyrrolidine oxygen for improved bioavailability .
  • Analytical validation : Measure solubility via shake-flask method (logP ≈ 2.5 suggests moderate lipophilicity) .

Q. What strategies mitigate synthetic challenges like low yields in coupling steps?

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for improved cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 15 h to 2 h at 100°C) .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc on piperazine) to prevent side reactions .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., piperazine coupling) .
  • Data validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) to confirm regiochemistry .
  • Ethical compliance : Follow institutional guidelines for biological waste disposal post-assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.